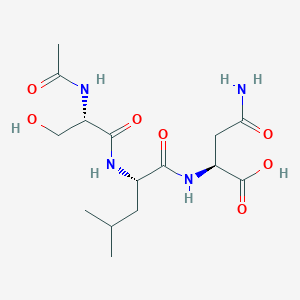

N-Acetyl-L-seryl-L-leucyl-L-asparagine

Description

Properties

CAS No. |

305340-15-2 |

|---|---|

Molecular Formula |

C15H26N4O7 |

Molecular Weight |

374.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C15H26N4O7/c1-7(2)4-9(18-14(24)11(6-20)17-8(3)21)13(23)19-10(15(25)26)5-12(16)22/h7,9-11,20H,4-6H2,1-3H3,(H2,16,22)(H,17,21)(H,18,24)(H,19,23)(H,25,26)/t9-,10-,11-/m0/s1 |

InChI Key |

PJHGAUCVYIRLIZ-DCAQKATOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Route

The chemical synthesis of N-acetyl-L-seryl-L-leucyl-L-asparagine can be approached through a multi-step process, as outlined below:

Starting Materials : The synthesis begins with L-serine, L-leucine, and L-asparagine as the primary amino acid components.

-

- Use protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) on the amino groups to prevent side reactions during acetylation.

-

- Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to facilitate the reaction.

- For example, combining L-serine with acetic anhydride in a suitable solvent (like dichloromethane) under controlled temperature conditions leads to N-acetyl-L-serine.

-

- The protected N-acetyl-amino acids are then coupled using coupling reagents such as DIC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form peptide bonds between the amino acids.

-

- After the peptide chain is formed, the protecting groups are removed using acidic conditions (e.g., TFA - trifluoroacetic acid) to yield the final product: N-acetyl-L-seryl-L-leucyl-L-asparagine.

Enzymatic Synthesis

An alternative method involves enzymatic synthesis, which can offer higher specificity and milder reaction conditions:

-

- Specific enzymes can catalyze the acetylation of amino acids directly from their unmodified forms, utilizing acetyl-CoA as an acetyl donor.

- For instance, using N-acetyltransferase enzymes allows for direct conversion of L-asparagine into N-acetyl-L-asparagine.

-

- This method may involve coupling reactions where enzymes such as asparagine synthetase are employed to convert L-aspartic acid into L-asparagine before further modification into its acetylated form.

Yield and Purity Considerations

The efficiency of these methods can vary significantly based on several factors:

Yield : Chemical synthesis methods may yield between 60-90% depending on reaction conditions and purification steps.

Purity : High-performance liquid chromatography (HPLC) is commonly used to assess the purity of synthesized peptides, ensuring that by-products and unreacted starting materials are minimized.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Synthesis | High yield; well-established protocols | Requires multiple steps; risk of side reactions |

| Enzymatic Synthesis | Specificity; milder conditions; fewer by-products | Potentially lower yields; enzyme costs |

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-seryl-L-leucyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of peptide bonds.

Scientific Research Applications

N-Acetyl-L-seryl-L-leucyl-L-asparagine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

Industry: Utilized in the development of novel materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-seryl-L-leucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The acetylated serine residue can interact with enzymes and receptors, modulating their activity. The leucine and asparagine residues contribute to the peptide’s overall structure and stability, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Acetyl-L-seryl-L-leucyl-L-asparagine and Related Compounds

Key Findings:

Structural Diversity :

- N-Acetyl-L-seryl-L-leucyl-L-asparagine shares conformational similarities with other N-acetylated peptides, where hydrogen bonds between side chains (e.g., serine-OH, asparagine-NH₂) and the backbone stabilize folded structures .

- Sulfonamide derivatives like N-(Phenylsulfonyl)-L-asparagine exhibit distinct geometries due to steric and electronic effects of the sulfonyl group, reducing conformational flexibility compared to acetylated analogs .

Functional Differences :

- Enzymatic Specificity : While Ac-LEHD-AMC is tailored for caspase-9 activation, N-Acetyl-L-seryl-L-leucyl-L-asparagine may lack such specificity unless designed for targeted interactions .

- Biological Roles : Glycosylated derivatives (e.g., N-acetylglucosaminylasparagine) are critical in glycoprotein folding, whereas acetylated tripeptides are more likely involved in signaling or synthetic biology applications .

Synthetic and Analytical Utility: N-Acetyl-L-Tryptophan serves as a pharmaceutical reference standard, emphasizing the importance of acetylated amino acids in quality control . Sulfonamide-modified asparagines are intermediates for bioactive molecules, highlighting the versatility of asparagine derivatives in drug development .

Concluding Remarks

Its structural and functional profile aligns with research-focused peptides, contrasting with glycosylated or sulfonamide-modified analogs used in glycobiology or medicinal chemistry. Further studies are needed to elucidate its precise biological roles and optimize its applications in biotechnology or therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.